molecular formula C18H20Cl2O3 B5204617 1,3-dichloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-5-methylbenzene

1,3-dichloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-5-methylbenzene

Cat. No.: B5204617
M. Wt: 355.3 g/mol
InChI Key: HZYRQEKAATVXHZ-UHFFFAOYSA-N
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Description

1,3-Dichloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-5-methylbenzene is an organic compound with the molecular formula C18H20Cl2O3 It is a complex aromatic ether, characterized by the presence of multiple functional groups, including chloro, methoxy, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dichloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-5-methylbenzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Preparation of 2-methoxy-4-methylphenol: This can be synthesized from 4-methylphenol (p-cresol) through methylation using dimethyl sulfate or methyl iodide in the presence of a base like sodium hydroxide.

    Formation of 3-(2-methoxy-4-methylphenoxy)propyl bromide: This involves the reaction of 2-methoxy-4-methylphenol with 3-bromopropanol in the presence of a base such as potassium carbonate.

    Final coupling reaction: The key step involves the reaction of 3-(2-methoxy-4-methylphenoxy)propyl bromide with 1,3-dichloro-5-methylbenzene under basic conditions, typically using a strong base like sodium hydride or potassium tert-butoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-5-methylbenzene can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro groups can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methoxy and methyl groups can be oxidized under strong oxidative conditions, potentially forming aldehydes or carboxylic acids.

    Reduction: The aromatic ring can be reduced under catalytic hydrogenation conditions, though this is less common due to the stability of the aromatic system.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

Major Products

    Substitution reactions: Formation of substituted derivatives depending on the nucleophile used.

    Oxidation reactions: Formation of corresponding aldehydes, ketones, or carboxylic acids.

    Reduction reactions: Formation of partially or fully hydrogenated aromatic systems.

Scientific Research Applications

1,3-Dichloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-5-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1,3-dichloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-5-methylbenzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dichloro-2-[3-(2-methoxyphenoxy)propoxy]-5-methylbenzene: Lacks the methyl group on the phenoxy ring.

    1,3-Dichloro-2-[3-(4-methylphenoxy)propoxy]-5-methylbenzene: Lacks the methoxy group on the phenoxy ring.

    1,3-Dichloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzene: Lacks the methyl group on the benzene ring.

Uniqueness

1,3-Dichloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-5-methylbenzene is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous, such as in the design of selective biological probes or specialized industrial materials.

Properties

IUPAC Name

1,3-dichloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-5-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20Cl2O3/c1-12-5-6-16(17(11-12)21-3)22-7-4-8-23-18-14(19)9-13(2)10-15(18)20/h5-6,9-11H,4,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZYRQEKAATVXHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCOC2=C(C=C(C=C2Cl)C)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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